![molecular formula C9H7LiN2O2 B13607611 lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique structure, which includes a lithium ion coordinated to a pyrrolo[2,3-b]pyridine moiety. The compound’s molecular formula is C9H7LiN2O2, and it has a molecular weight of 182.1 g/mol.
Preparation Methods
The synthesis of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then further reacted with lithium acetate under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, methanol, and tetrahydrofuran (THF) . For example, a solution of the compound in THF and methanol, when reacted with sodium hydroxide at 45°C overnight, can lead to the formation of different products depending on the specific reaction conditions .
Scientific Research Applications
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFRs), making them attractive candidates for cancer therapy . The compound’s ability to inhibit FGFR signaling pathways is particularly valuable in the treatment of various cancers, including breast, lung, prostate, bladder, and liver cancers .
Mechanism of Action
The mechanism of action of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include other 1H-pyrrolo[2,3-b]pyridine derivatives, such as those with trifluoromethyl or other R-substituted groups . These compounds also exhibit FGFR inhibitory activity but may differ in their potency and selectivity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown significant FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Properties
Molecular Formula |
C9H7LiN2O2 |
|---|---|
Molecular Weight |
182.1 g/mol |
IUPAC Name |
lithium;2-pyrrolo[2,3-b]pyridin-1-ylacetate |
InChI |
InChI=1S/C9H8N2O2.Li/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11;/h1-5H,6H2,(H,12,13);/q;+1/p-1 |
InChI Key |
AZMJXTJLGOSFNK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=C(N=C1)N(C=C2)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



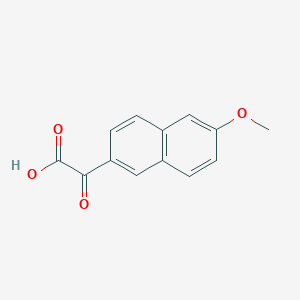


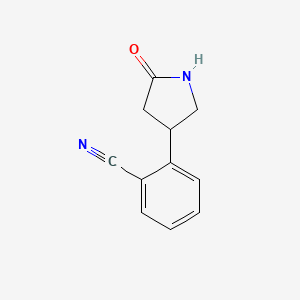
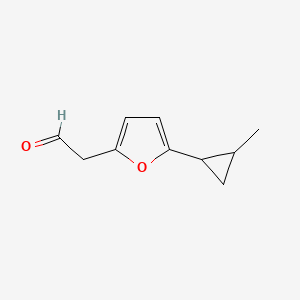
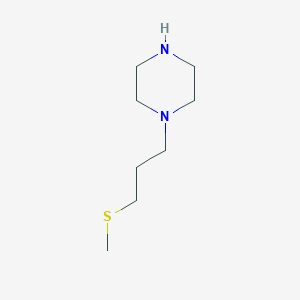
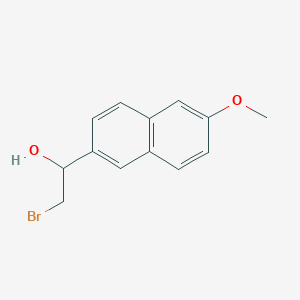

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propanal](/img/structure/B13607589.png)




